molecular formula C22H28N2O5S B257633 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B257633
M. Wt: 432.5 g/mol
InChI Key: HWEQNADHYXLEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It is a highly selective inhibitor of the protein kinase BTK, which plays a critical role in the development and function of B cells and other immune cells.

Mechanism of Action

2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a highly selective inhibitor of the protein kinase BTK, which is a critical component of the B cell receptor signaling pathway. By blocking BTK activity, 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide prevents the activation and proliferation of B cells, leading to the inhibition of cancer cell growth and the suppression of autoimmune responses. In addition, 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to modulate other signaling pathways, such as the NF-κB and PI3K/AKT pathways, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. It also exhibits good pharmacokinetic properties, with a half-life of 8-10 hours and good oral bioavailability. In preclinical studies, 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells, as well as reduce inflammation and autoantibody production in models of autoimmune diseases. However, the safety and efficacy of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in humans are still under investigation.

Advantages and Limitations for Lab Experiments

The advantages of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a research tool include its high potency and selectivity, good pharmacokinetic properties, and well-characterized mechanism of action. It can be used to study the role of BTK in cancer and autoimmune diseases, as well as to explore the potential of BTK inhibition as a therapeutic strategy. However, the limitations of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include its high cost and limited availability, as well as the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. First, clinical trials are needed to evaluate the safety and efficacy of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in humans, particularly in patients with cancer and autoimmune diseases. Second, further studies are needed to elucidate the molecular mechanisms of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide action and to identify potential biomarkers for patient selection and treatment monitoring. Third, the combination of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other targeted therapies or immunotherapies may enhance its therapeutic efficacy and overcome resistance mechanisms. Fourth, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets and treatment strategies. Overall, 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a promising research tool and potential therapeutic agent for cancer and autoimmune diseases, and further studies are warranted to explore its full potential.

Synthesis Methods

The synthesis of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the preparation of the key intermediate tetrahydrobenzothiophene, the introduction of the amide and acetyl groups, and the final coupling of the methoxypropylamine moiety. The process is highly efficient and yields 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with high purity and potency. The chemical structure of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is shown below:

Scientific Research Applications

2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, showing promising results in terms of efficacy and safety. It has been shown to inhibit the growth and survival of various types of cancer cells, including chronic lymphocytic leukemia, mantle cell lymphoma, and multiple myeloma. In addition, 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown potent anti-inflammatory and immunomodulatory effects in models of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

Product Name

2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[2-(4-methoxyphenoxy)acetyl]amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H28N2O5S/c1-27-13-5-12-23-21(26)20-17-6-3-4-7-18(17)30-22(20)24-19(25)14-29-16-10-8-15(28-2)9-11-16/h8-11H,3-7,12-14H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

HWEQNADHYXLEEI-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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